REACTION_CXSMILES
|
[C:1]([CH2:5][C:6]1([CH2:13][CH3:14])[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=[O:12])([O:3][CH3:4])=[O:2].C1([Se]Cl)C=CC=CC=1.O.OO>C(OCC)(=O)C.O1CCCC1>[C:1]([CH2:5][C:6]1([CH2:13][CH3:14])[C:7](=[O:12])[CH:8]=[CH:9][CH2:10][CH2:11]1)([O:3][CH3:4])=[O:2]
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)CC1(C(CCCC1)=O)CC
|
Name
|
|
Quantity
|
1.25 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Se]Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred under nitrogen for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was shaken vigorously in a separatory funnel
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
then washed with 500 ml of water and 500 ml of saturated Na2CO3 (aq.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product was then dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)CC1(CCC=CC1=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 78 mmol | |
AMOUNT: MASS | 15.3 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |